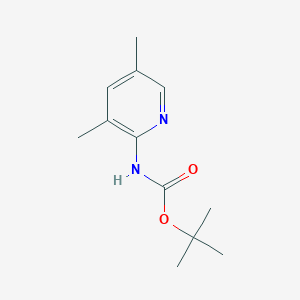![molecular formula C13H19NO2 B3224807 (3S,4S)-3-[[(1S)-1-phenylethyl]amino]oxan-4-ol CAS No. 1240390-30-0](/img/structure/B3224807.png)
(3S,4S)-3-[[(1S)-1-phenylethyl]amino]oxan-4-ol
Vue d'ensemble
Description
(3S,4S)-3-[[(1S)-1-phenylethyl]amino]oxan-4-ol, also known as NPS-2143, is a selective calcium-sensing receptor (CaSR) antagonist. It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
(3S,4S)-3-[[(1S)-1-phenylethyl]amino]oxan-4-ol has been extensively studied for its potential therapeutic applications in various diseases, including osteoporosis, cancer, and cardiovascular diseases. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. In addition, (3S,4S)-3-[[(1S)-1-phenylethyl]amino]oxan-4-ol has been shown to reduce bone resorption and increase bone mineral density in animal models of osteoporosis.
Mécanisme D'action
(3S,4S)-3-[[(1S)-1-phenylethyl]amino]oxan-4-ol acts as a selective antagonist of the CaSR, a G protein-coupled receptor that plays a critical role in calcium homeostasis. By inhibiting the CaSR, (3S,4S)-3-[[(1S)-1-phenylethyl]amino]oxan-4-ol can modulate various physiological processes, including bone metabolism, cardiovascular function, and cancer cell proliferation.
Biochemical and Physiological Effects:
(3S,4S)-3-[[(1S)-1-phenylethyl]amino]oxan-4-ol has been shown to have various biochemical and physiological effects, including reducing bone resorption, increasing bone mineral density, inhibiting cancer cell proliferation, and reducing blood pressure. In addition, (3S,4S)-3-[[(1S)-1-phenylethyl]amino]oxan-4-ol has been shown to modulate the activity of various ion channels, including the voltage-gated potassium channel and the transient receptor potential vanilloid 6 channel.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (3S,4S)-3-[[(1S)-1-phenylethyl]amino]oxan-4-ol in lab experiments is its high selectivity for the CaSR, which allows for specific modulation of calcium signaling pathways. However, one limitation of using (3S,4S)-3-[[(1S)-1-phenylethyl]amino]oxan-4-ol is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
Orientations Futures
There are several future directions for the study of (3S,4S)-3-[[(1S)-1-phenylethyl]amino]oxan-4-ol. One potential application is in the treatment of osteoporosis, where (3S,4S)-3-[[(1S)-1-phenylethyl]amino]oxan-4-ol may be used to reduce bone resorption and increase bone mineral density. Another potential application is in the treatment of cancer, where (3S,4S)-3-[[(1S)-1-phenylethyl]amino]oxan-4-ol may be used to inhibit cancer cell proliferation and induce apoptosis. In addition, further studies are needed to elucidate the precise mechanisms of action of (3S,4S)-3-[[(1S)-1-phenylethyl]amino]oxan-4-ol and to identify potential side effects and toxicity.
Propriétés
IUPAC Name |
(3S,4S)-3-[[(1S)-1-phenylethyl]amino]oxan-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(11-5-3-2-4-6-11)14-12-9-16-8-7-13(12)15/h2-6,10,12-15H,7-9H2,1H3/t10-,12-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYKKNODQVBHHI-DRZSPHRISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2COCCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N[C@H]2COCC[C@@H]2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-3-(((S)-1-Phenylethyl)amino)tetrahydro-2H-pyran-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![9,9-Bis[6-(glycidyloxy)-2-naphthyl]-9H-fluorene](/img/structure/B3224765.png)

![[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B3224782.png)




![3-Azabicyclo[3.1.1]heptan-6-ol](/img/structure/B3224810.png)